molecular formula C19H17NO3 B484817 N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide CAS No. 791830-14-3

N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide

Cat. No.: B484817
CAS No.: 791830-14-3
M. Wt: 307.3g/mol
InChI Key: CRXXJPGXQDOWCB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a naphthalenyloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide typically involves the reaction of 2-naphthol with 2-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems for purification and isolation further enhances the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide: Similar structure but lacks the oxy group.

    N-(2-methoxyphenyl)-2-naphthalen-1-ylpropionamide: Similar structure with a propionamide moiety instead of acetamide.

    N-(2-methoxyphenyl)-2-naphthalen-1-yloxypropionamide: Similar structure with a propionamide moiety and an oxy group.

Uniqueness

N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and naphthalenyloxy groups enhances its potential for diverse applications in various fields .

Properties

CAS No.

791830-14-3

Molecular Formula

C19H17NO3

Molecular Weight

307.3g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C19H17NO3/c1-22-18-11-5-4-10-16(18)20-19(21)13-23-17-12-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,20,21)

InChI Key

CRXXJPGXQDOWCB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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